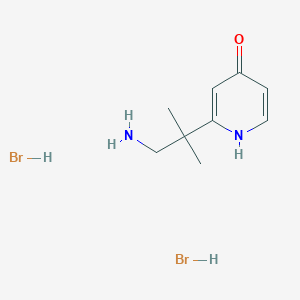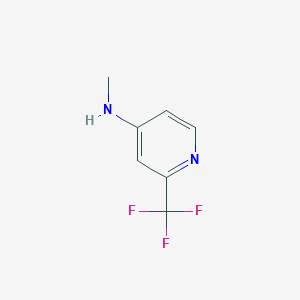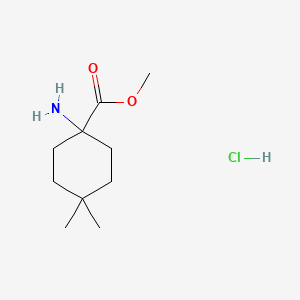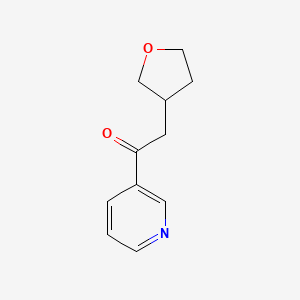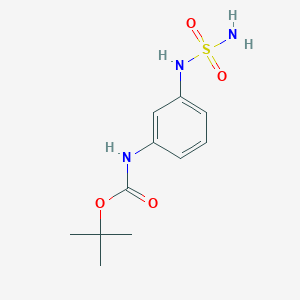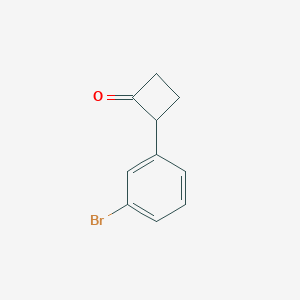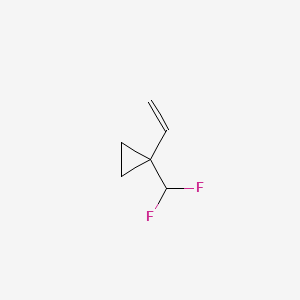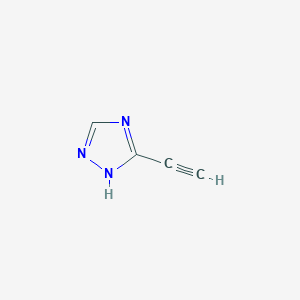![molecular formula C7H10O B13497972 Bicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13497972.png)
Bicyclo[2.1.1]hexane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.1.1]hexane-2-carbaldehyde is a unique bicyclic compound characterized by its rigid, three-dimensional structure. This compound is part of the bicyclo[2.1.1]hexane family, which has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring fused with a three-membered ring, with an aldehyde functional group attached to the second carbon of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-2-carbaldehyde typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient construction of the bicyclic framework . Another method involves the Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized photochemical reactors or continuous flow systems to ensure consistent and scalable synthesis. The choice of method depends on the desired yield, purity, and specific application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[2.1.1]hexane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The aldehyde group is particularly reactive, allowing for a wide range of transformations.
Common Reagents and Conditions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bicyclic framework can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives of the bicyclo[2.1.1]hexane framework .
Aplicaciones Científicas De Investigación
Bicyclo[2.1.1]hexane-2-carbaldehyde has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism by which bicyclo[2.1.1]hexane-2-carbaldehyde exerts its effects is largely dependent on its structural rigidity and functional groups. The aldehyde group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is often exploited in the design of inhibitors or activators for specific enzymes or receptors. The bicyclic framework provides a stable and rigid scaffold that can enhance the binding affinity and selectivity of the compound for its molecular targets .
Comparación Con Compuestos Similares
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane: Another bicyclic compound with applications in medicinal chemistry and materials science.
Spiro-bicyclo[2.1.1]hexanes: These compounds feature a spiro linkage, adding another dimension to their structural diversity.
Uniqueness: Bicyclo[2.1.1]hexane-2-carbaldehyde stands out due to its specific combination of a rigid bicyclic framework and a reactive aldehyde group. This combination allows for unique reactivity patterns and applications that are not easily achievable with other similar compounds .
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
bicyclo[2.1.1]hexane-2-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-4-7-3-5-1-6(7)2-5/h4-7H,1-3H2 |
Clave InChI |
PHWPVWYYCRDHGO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1C(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


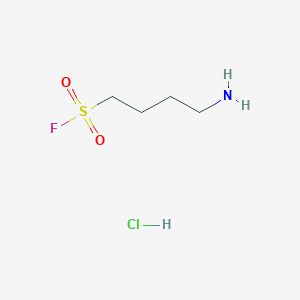
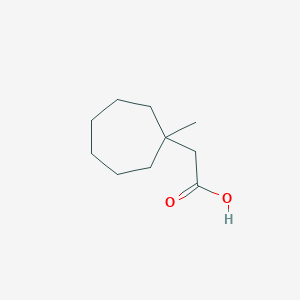
amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

